

Structural Characterization & Identification

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Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

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A 2023 study definitively characterized the solid-state structure of a compound described in earlier research as '4-AcO-EPT fumarate' [1]. The key finding was that the material studied was neither a simple fumarate nor hydrofumarate salt, but a more complex adduct.

- **Chemical Composition:** The crystallized compound was identified as **bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1)** [1].
- **Asymmetric Unit:** The crystal's asymmetric unit consists of one 4-AcO-EPT cation, one half of a fumarate dianion, and one half of a fumaric acid molecule [1].
- **Research Implications:** This finding highlights a potential point of confusion in the literature and underscores the necessity of single-crystal X-ray diffraction for unambiguously determining the exact composition and salt form of crystalline tryptamines used in experimental studies [1].

Pharmacological Profile & In Vitro Activity

4-AcO-EPT is investigated as a prodrug for its active metabolite, 4-HO-EPT. The table below summarizes in vitro functional data comparing the two compounds [2].

Compound	5-HT _{2A} Receptor EC ₅₀ (nM)	Description
4-HO-EPT	4.24 nM	Active metabolite; potent agonist at serotonin receptors [2].
4-AcO-EPT	24.0 nM	Ester prodrug; shows weaker direct receptor activity in vitro [2].

The significant increase in 5-HT_{2a} potency for the deacetylated metabolite (4-HO-EPT) supports the **prodrug hypothesis**, suggesting 4-AcO-EPT requires metabolic activation in vivo to exert its primary psychedelic effects [2].

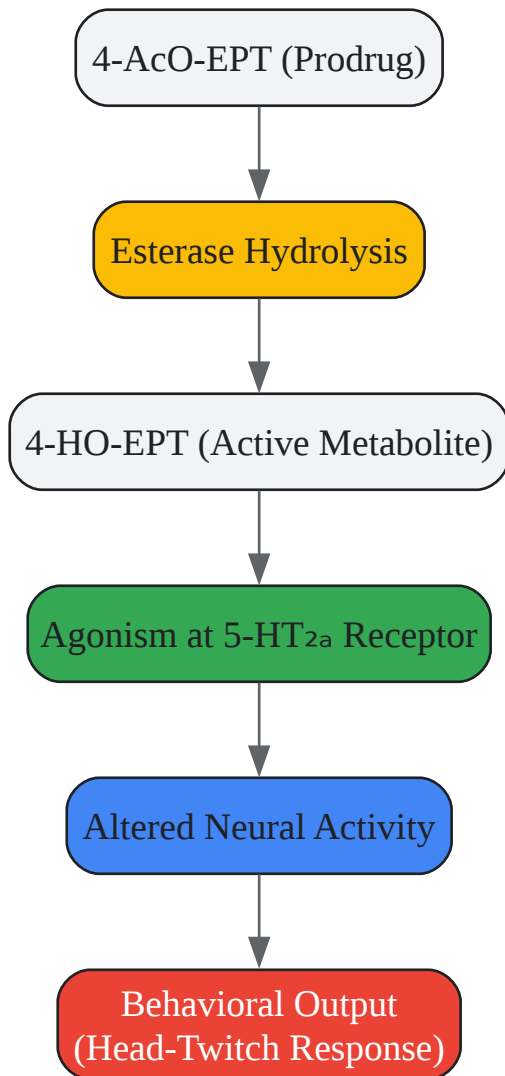
In Vivo Behavioral Activity

In vivo studies confirm that 4-AcO-EPT produces behaviors in mice that are characteristic of serotonergic psychedelics, consistent with 5-HT_{2a} receptor activation [2].

- **Head-Twitch Response (HTR):** The compound induces the head-twitch response in C57BL/6J mice, a behavioral proxy widely used to predict psychedelic effects in humans [2].
- **Contrast with In Vitro Data:** The observation that 4-AcO-EPT induces HTR with similar potency to its active metabolite, despite its lower in vitro efficacy, provides further evidence that it acts as a prodrug that is rapidly converted to 4-HO-EPT in a living system [2].

Metabolic & Signaling Pathways

Based on the pharmacological data, 4-AcO-EPT acts as a prodrug that is metabolized into its active form, which then modulates neural activity through the serotonin system. The following diagram illustrates this pathway and its primary behavioral output.



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Research Summary

The available data positions 4-AcO-EPT as a synthetic tryptamine prodrug with a pharmacological profile typical of classic serotonergic psychedelics. Its key characteristics are:

- **Mode of Action:** Serves as a prodrug for the potent 5-HT_{2a} receptor agonist 4-HO-EPT [2].
- **Behavioral Effect:** Elicits the head-twitch response in mice, confirming its psychedelic-like activity in vivo [2].
- **Chemical Identity:** The exact form of the compound in research settings can be a specific fumarate-fumaric acid adduct, which is critical for accurate molecular and pharmacological characterization [1].

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References

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2. Investigation of the Structure–Activity Relationships of Psilocybin... [pmc.ncbi.nlm.nih.gov]

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